molecular formula C17H21NO2S2 B2452510 (E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one CAS No. 1798402-19-3

(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one

Cat. No.: B2452510
CAS No.: 1798402-19-3
M. Wt: 335.48
InChI Key: SSHXHPRXBGLZFM-QPJJXVBHSA-N
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Description

(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H21NO2S2 and its molecular weight is 335.48. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-21-15-5-2-14(3-6-15)4-7-16(19)18-10-8-17(9-11-18)20-12-13-22-17/h2-7H,8-13H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHXHPRXBGLZFM-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one , also known by its CAS number 1798402-19-3 , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC₁₇H₂₁N₀₂S₂
Molecular Weight335.5 g/mol
StructureChemical Structure

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the methylthio group and the spirocyclic structure contributes to its potential as a modulator of biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent.

Cytotoxicity and Anticancer Potential

Preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapeutics.

Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of spirocyclic compounds exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound showed selective cytotoxicity towards specific cancer cell lines, with IC50 values indicating effective concentration ranges .
  • Mechanistic Insights : The compound's mechanism was partially elucidated through studies focusing on its interaction with cellular pathways involved in apoptosis and cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis at higher concentrations.

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